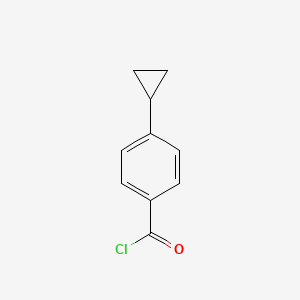

4-Cyclopropylbenzoyl chloride

描述

General Characteristics and Reactivity of Acyl Chlorides in Organic Chemistry

Acyl chlorides are typically colorless liquids or low-melting solids with pungent, irritating odors. fiveable.menumberanalytics.com They are generally soluble in nonpolar organic solvents. fiveable.me A key characteristic is their vigorous reaction with water, which results in the formation of the corresponding carboxylic acid and hydrogen chloride gas. fiveable.me This reactivity underscores the need for anhydrous (water-free) conditions during their preparation and handling. chemistrystudent.com

Electrophilic Nature of the Carbonyl Carbon

The significant reactivity of acyl chlorides stems from the electronic properties of the carbonyl group. fiveable.menumberanalytics.com The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. chemistrystudent.comfuturelearn.com Both of these atoms pull electron density away from the carbon, creating a substantial partial positive charge (δ+) on the carbonyl carbon. fiveable.mefuturelearn.com This pronounced electrophilicity makes the carbonyl carbon a prime target for attack by nucleophiles, which are electron-rich species. futurelearn.comvaia.com The electrophilic nature of the carbonyl carbon is a cornerstone of the reactivity of acyl chlorides. fiveable.me

Nucleophilic Addition-Elimination Reaction Mechanisms

Acyl chlorides readily undergo nucleophilic acyl substitution reactions, which typically proceed via a two-step mechanism known as nucleophilic addition-elimination. chemistrystudent.comsavemyexams.comlibretexts.org

Nucleophilic Addition: The first step involves the attack of a nucleophile on the electrophilic carbonyl carbon. chemistrystudent.comlibretexts.org This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemistrystudent.comfuturelearn.com

This mechanism is central to many important transformations involving acyl chlorides, such as their reactions with:

Water (Hydrolysis): To form carboxylic acids. savemyexams.comlibretexts.org

Alcohols (Alcoholysis): To form esters. savemyexams.comchemguide.co.uk

Ammonia (B1221849) and Amines (Aminolysis): To form amides. savemyexams.comsavemyexams.com

Overview of the Cyclopropyl (B3062369) Moiety in Chemical Structures

The cyclopropyl group, a three-membered carbon ring, is a unique structural motif in organic chemistry. fiveable.me Its presence in a molecule can significantly influence its physical, chemical, and electronic properties. unl.ptlookchem.com

Unique Structural and Electronic Properties of the Cyclopropyl Group

The defining feature of the cyclopropyl group is its highly strained triangular structure, with C-C-C bond angles of approximately 60°. fiveable.me This is a significant deviation from the ideal tetrahedral angle of 109.5°, leading to considerable angle strain. fiveable.me This inherent strain makes cyclopropane (B1198618) rings more reactive than larger cycloalkanes, as ring-opening reactions can relieve this strain. fiveable.me

From an electronic standpoint, the bonding in a cyclopropyl ring is distinct. The carbon-carbon bonds have a higher degree of p-orbital character than typical alkane C-C bonds, giving them partial double-bond character. fiveable.mewikipedia.org This allows the cyclopropyl group to participate in conjugation with adjacent π-systems, such as aromatic rings. unl.pt

Influence of Cyclopropyl Substitution on Aromatic Systems

When a cyclopropyl group is attached to an aromatic ring, it can act as an electron-donating group, activating the ring towards electrophilic substitution. unl.pt This is attributed to the ability of the cyclopropyl ring's molecular orbitals to overlap with the p-orbitals of the aromatic system, a phenomenon known as hyperconjugation. unl.ptrsc.org This electron-donating nature can influence the reactivity and properties of the aromatic compound. For instance, the presence of a cyclopropyl group can affect the lipophilicity and metabolic stability of a molecule, making it a valuable substituent in medicinal chemistry. unl.ptchemrxiv.org

Significance of 4-Cyclopropylbenzoyl Chloride as a Synthetic Intermediate

This compound is a specialized chemical intermediate that combines the reactivity of an acyl chloride with the unique properties of a cyclopropyl-substituted aromatic ring. Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The compound can be synthesized from 4-cyclopropylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride.

The utility of this compound is evident in its application in the synthesis of various target molecules. For example, it has been used in Friedel-Crafts reactions to introduce the 4-cyclopropylbenzoyl moiety onto other aromatic systems. unipi.it Furthermore, it serves as a precursor in the synthesis of more complex structures, such as those found in the development of enzyme inhibitors and other biologically active compounds. unipi.itgoogle.com The incorporation of the cyclopropyl group via this intermediate can be a strategic move in drug design to modulate a compound's properties. chemrxiv.org

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 76274-94-7 |

| Molecular Formula | C10H9ClO |

| Molecular Weight | 180.63 g/mol |

| Physical Form | Pale-yellow to Yellow-brown Liquid |

| Storage Temperature | 2-8 °C |

Source: sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

4-cyclopropylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLSDXYKTMMDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of 4 Cyclopropylbenzoyl Chloride

Synthetic Methodologies for 4-Cyclopropylbenzoyl Chloride

The synthesis of this compound, a valuable intermediate in organic synthesis, can be achieved through various chemical transformations. The primary and most direct methods involve the conversion of 4-cyclopropylbenzoic acid using common chlorinating agents. Additionally, more advanced strategies focus on the construction of the cyclopropyl (B3062369) moiety at different stages of the synthetic sequence, offering alternative pathways to the target molecule and related derivatives.

Preparation from 4-Cyclopropylbenzoic Acid

The most conventional route to this compound is through the nucleophilic acyl substitution of 4-cyclopropylbenzoic acid. This transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. This conversion is typically accomplished using standard chlorinating agents.

Thionyl chloride (SOCl₂) is a widely used reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. The reaction of 4-cyclopropylbenzoic acid with thionyl chloride proceeds to furnish this compound. This reaction is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification of the desired product. masterorganicchemistry.comstackexchange.com

The reaction is typically carried out by treating 4-cyclopropylbenzoic acid with an excess of thionyl chloride, either neat or in an inert solvent. The mixture is often heated to reflux to ensure the completion of the reaction. orgsyn.orgorgsyn.org While specific yields for the synthesis of this compound are not extensively detailed in the provided literature, analogous reactions with other benzoic acids suggest that high yields can be expected under optimized conditions. rsc.org

General Reaction Parameters for the Synthesis of Acyl Chlorides using Thionyl Chloride

| Parameter | Typical Conditions |

| Reactants | Carboxylic Acid, Thionyl Chloride (often in excess) |

| Solvent | Neat (no solvent) or inert solvents like dichloromethane |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically 1-4 hours |

| Work-up | Removal of excess thionyl chloride and solvent under reduced pressure |

Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the chlorination of carboxylic acids and can be employed for the synthesis of this compound. youtube.comyoutube.comyoutube.com

With phosphorus pentachloride, one mole of the carboxylic acid reacts to produce the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. quora.com The reaction is generally vigorous and may require cooling. youtube.com

Phosphorus trichloride reacts with three equivalents of the carboxylic acid to yield three equivalents of the acyl chloride and one equivalent of phosphorous acid (H₃PO₃). stackexchange.comresearchgate.net This method offers good atom economy with respect to the chlorinating agent. researchgate.net

Comparison of Common Chlorinating Agents

| Chlorinating Agent | Stoichiometry (Acid:Reagent) | Byproducts | General Remarks |

| **Thionyl Chloride (SOCl₂) ** | 1:1 (often excess SOCl₂) | SO₂, HCl (gaseous) | Volatile byproducts are easily removed. masterorganicchemistry.com |

| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃, HCl | Vigorous reaction. quora.com |

| Phosphorus Trichloride (PCl₃) | 3:1 | H₃PO₃ (solid) | Good atom economy for chlorine. researchgate.net |

Advanced Synthetic Routes Incorporating the Cyclopropyl Group

Beyond the direct chlorination of 4-cyclopropylbenzoic acid, advanced synthetic strategies offer alternative approaches where the cyclopropyl group is introduced via different chemical transformations. These methods can be particularly useful when the starting materials are more readily available or when specific stereochemistry is desired.

Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, including the introduction of cyclopropyl groups. Palladium- and rhodium-based catalysts are prominent in these transformations. For instance, palladium-catalyzed cross-coupling reactions can be used to couple a cyclopropyl-containing organometallic reagent with an aryl halide or triflate bearing a precursor to the benzoyl chloride moiety. nih.govorganic-chemistry.orgorganic-chemistry.orgnih.gov

Rhodium catalysts are also employed in various cyclopropylation reactions, including intramolecular C-H functionalization and cycloaddition reactions that can lead to the formation of cyclopropyl-substituted aromatic systems. pku.edu.cnresearchgate.netnih.govfigshare.com These methods often offer high levels of control over the reaction's regio- and stereoselectivity.

Late-stage functionalization refers to the introduction of a functional group, in this case, the cyclopropyl ring, at a later step in a synthetic sequence. This approach can be highly efficient as it allows for the diversification of complex molecules from a common intermediate. Strategies for late-stage cyclopropylation might involve the reaction of a pre-functionalized aromatic ring with a cyclopropylating agent. For example, a reaction could be designed where a benzoyl chloride derivative with a suitable leaving group at the 4-position undergoes a transition-metal-catalyzed cross-coupling with a cyclopropyl source.

Furthermore, radical-mediated reactions can also be employed for the introduction of cyclopropyl groups onto aromatic rings. researchgate.netnih.govnih.gov These methods often proceed under mild conditions and can be tolerant of a wide range of functional groups.

Nucleophilic Acyl Substitution Reactions of this compound

This compound, as a typical aromatic acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to the displacement of the chloride ion and the formation of a range of important derivatives. This section explores the reactions of this compound with oxygen- and nitrogen-containing nucleophiles.

Reactions with Oxygen-Containing Nucleophiles

The reactions of this compound with oxygen-containing nucleophiles, such as alcohols, phenols, and water, are fundamental transformations that yield esters and carboxylic acids. These reactions are central to the synthetic utility of this acyl chloride.

Esterification with Alcohols

The reaction of this compound with alcohols provides a direct route to the corresponding 4-cyclopropylbenzoate esters. This esterification is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The general reaction proceeds readily, often at room temperature, and can be facilitated by the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.

The general equation for this reaction is: C₃H₅-C₆H₄-COCl + R-OH → C₃H₅-C₆H₄-COOR + HCl

While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the reaction is analogous to the well-studied esterification of other benzoyl chlorides. For instance, the reaction of benzoyl chloride with methanol (B129727) to form methyl benzoate (B1203000) is known to proceed to full conversion under mild conditions. researchgate.net The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate and conditions required.

Table 1: Hypothetical Esterification Reactions of this compound with Various Alcohols This table is illustrative and based on general principles of esterification reactions of acyl chlorides, as specific experimental data for this compound was not found in the searched sources.

| Alcohol (R-OH) | Product Name | Expected Reaction Conditions |

| Methanol | Methyl 4-cyclopropylbenzoate | Room temperature, optional base |

| Ethanol | Ethyl 4-cyclopropylbenzoate | Room temperature, optional base |

| Isopropanol | Isopropyl 4-cyclopropylbenzoate | Mild heating may be required |

Reaction with Phenols

Similar to alcohols, phenols react with this compound to form phenyl esters of 4-cyclopropylbenzoic acid. Due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, these reactions are often carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) (the Schotten-Baumann reaction) or pyridine. The base deprotonates the phenol (B47542) to the more nucleophilic phenoxide ion, which then readily attacks the acyl chloride.

The general reaction is as follows: C₃H₅-C₆H₄-COCl + Ar-OH + NaOH → C₃H₅-C₆H₄-COOAr + NaCl + H₂O

For example, the reaction of benzoyl chloride with p-cresol (B1678582) in the presence of zinc dust as a catalyst has been reported to proceed efficiently under solvent-free conditions at room temperature. researchgate.net This suggests that similar conditions could be applicable for the reaction of this compound with various substituted phenols.

Hydrolysis to 4-Cyclopropylbenzoic Acid

This compound readily reacts with water in a hydrolysis reaction to yield 4-cyclopropylbenzoic acid and hydrogen chloride. This reaction is typically vigorous and exothermic. The hydrolysis of acyl chlorides is a well-established process and is often an undesirable side reaction when handling these compounds in the presence of moisture.

The chemical equation for the hydrolysis is: C₃H₅-C₆H₄-COCl + H₂O → C₃H₅-C₆H₄-COOH + HCl

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with this compound to form amides. These reactions are crucial for the synthesis of a wide array of biologically and industrially significant compounds.

Amidation with Ammonia and Amines

The reaction of this compound with ammonia results in the formation of 4-cyclopropylbenzamide. Similarly, primary and secondary amines react to produce the corresponding N-substituted and N,N-disubstituted amides, respectively. These reactions are generally rapid and are often carried out in a suitable solvent at or below room temperature. Two equivalents of the amine are typically used: one to act as the nucleophile and the second to neutralize the liberated hydrogen chloride, forming an ammonium (B1175870) salt.

The general reactions are: C₃H₅-C₆H₄-COCl + 2 NH₃ → C₃H₅-C₆H₄-CONH₂ + NH₄Cl C₃H₅-C₆H₄-COCl + 2 RNH₂ → C₃H₅-C₆H₄-CONHR + RNH₃Cl C₃H₅-C₆H₄-COCl + 2 R₂NH → C₃H₅-C₆H₄-CONR₂ + R₂NH₂Cl

An illustrative example from patent literature describes the reaction of a related benzoyl chloride derivative with cyclopropylamine (B47189) in the presence of triethylamine and sodium hydroxide to control the pH. google.com The reaction of aniline (B41778) with benzoyl chloride to form N-phenylbenzamide is a well-known example of this type of transformation. doubtnut.comdoubtnut.com

Table 2: Amidation Reactions of this compound This table provides examples of amidation reactions based on general chemical principles, as specific experimental data for this compound was not found in the searched sources.

| Amine | Product Name |

| Ammonia | 4-Cyclopropylbenzamide |

| Aniline | N-Phenyl-4-cyclopropylbenzamide |

| Diethylamine | N,N-Diethyl-4-cyclopropylbenzamide |

Formation of Hydrazides (e.g., 2-Chloro-4-cyclopropylbenzohydrazide)

The reaction of a benzoyl chloride derivative with hydrazine (B178648) or its derivatives is a standard method for the synthesis of benzohydrazides. In a process analogous to the formation of amides, the acyl chloride serves as an activated carboxylic acid derivative that readily reacts with the nitrogen nucleophile.

For the synthesis of a substituted hydrazide such as 2-chloro-4-cyclopropylbenzohydrazide, the corresponding acyl chloride, 2-chloro-4-cyclopropylbenzoyl chloride, would be treated with hydrazine hydrate. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is often used to neutralize the hydrogen chloride (HCl) byproduct that is formed.

This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or a chlorinated solvent at controlled temperatures to manage the exothermic nature of the reaction. The resulting hydrazide can then be isolated and purified.

Reactions with Carbon-Containing Nucleophiles

This compound readily engages in reactions with a variety of carbon-containing nucleophiles, leading to the formation of new carbon-carbon bonds. These reactions are fundamental for constructing more complex molecular architectures, particularly for synthesizing ketones and alcohols. The primary pathways for these transformations include additions of organometallic reagents and Friedel-Crafts acylation reactions.

Organometallic Reagent Additions

Organometallic reagents, characterized by a carbon-metal bond, function as potent sources of carbanions, making them excellent nucleophiles. Their reaction with acyl chlorides like this compound is a powerful tool for forming ketones and tertiary alcohols. The choice of organometallic reagent is crucial as it dictates the final product with high selectivity.

Grignard reagents (R-MgX) are highly reactive organomagnesium compounds that react vigorously with acyl chlorides. The reaction with this compound proceeds in a two-stage addition process. In the first step, the Grignard reagent performs a nucleophilic attack on the carbonyl carbon to form a ketone intermediate. masterorganicchemistry.com However, the resulting ketone is also highly reactive towards the Grignard reagent. chemistrysteps.com

Because the ketone intermediate is generally less reactive than the initial acyl chloride, it is difficult to stop the reaction at this stage. youtube.com A second equivalent of the Grignard reagent quickly adds to the ketone, leading to the formation of a tertiary alkoxide intermediate. Upon acidic workup, this intermediate is protonated to yield a tertiary alcohol as the final product. masterorganicchemistry.comchemistrysteps.com Therefore, the reaction of this compound with two or more equivalents of a Grignard reagent is a reliable method for synthesizing tertiary alcohols where two of the alkyl/aryl groups attached to the carbinol carbon are identical.

Organolithium reagents (R-Li) exhibit reactivity similar to Grignard reagents but are generally more potent nucleophiles and stronger bases due to the more ionic nature of the carbon-lithium bond. wikipedia.orgyoutube.com When reacted with this compound, organolithium reagents also add twice. The initial nucleophilic acyl substitution produces a ketone, which then rapidly undergoes a second nucleophilic addition by another molecule of the organolithium reagent. libretexts.org This process, after an aqueous workup, yields a tertiary alcohol. The high reactivity of organolithium reagents makes it challenging to isolate the intermediate ketone.

In contrast to the high reactivity of Grignard and organolithium reagents, Gilman reagents (lithium diorganocuprates, R₂CuLi) are significantly softer and more selective nucleophiles. chemistrysteps.comreddit.com This reduced reactivity is a key advantage in reactions with acyl chlorides. The C-Cu bond in Gilman reagents is less polarized than the C-Mg or C-Li bonds, making them less reactive towards ketones. chemistrysteps.com

When this compound is treated with a Gilman reagent, the reaction cleanly stops at the ketone stage. youtube.commasterorganicchemistry.com The organocuprate adds to the acyl chloride once to form the corresponding ketone, but it does not react further with the ketone product. reddit.commasterorganicchemistry.com This selectivity makes the use of Gilman reagents the preferred method for converting acyl chlorides into ketones, avoiding the over-addition that occurs with harder organometallic reagents. chemistrysteps.comyoutube.com

Interactive Data Table: Organometallic Additions

| Reagent Type | General Formula | Reactivity | Stoichiometry (equiv.) | Intermediate Product | Final Product (after workup) |

| Grignard Reagent | R-MgX | High | ≥ 2 | Ketone | Tertiary Alcohol |

| Organolithium Reagent | R-Li | Very High | ≥ 2 | Ketone | Tertiary Alcohol |

| Gilman Reagent | R₂CuLi | Moderate/Selective | ~ 1 | N/A | Ketone |

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring. In this context, this compound acts as the acylating agent (the electrophile source), reacting with an aromatic compound such as benzene (B151609) or a substituted derivative. chemguide.co.uk

The reaction requires a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgpressbooks.pub The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly electrophilic, resonance-stabilized acylium ion. chemistrysteps.comlibretexts.org This acylium ion is then attacked by the π-electrons of the aromatic ring, leading to the formation of a sigma complex (an arenium ion intermediate). Aromaticity is restored by the loss of a proton from the ring, which is typically removed by the [AlCl₄]⁻ species, regenerating the AlCl₃ catalyst and producing HCl as a byproduct. libretexts.org

The product of this reaction is an aryl ketone, specifically a (4-cyclopropylphenyl)(aryl)methanone. A key feature of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation reactions. organic-chemistry.orgchemistrysteps.com This allows for the clean synthesis of mono-acylated products.

Interactive Data Table: Friedel-Crafts Acylation

| Component | Role | Example |

| This compound | Acylating Agent (Electrophile Precursor) | - |

| Aromatic Compound | Nucleophile | Benzene |

| Lewis Acid | Catalyst | Aluminum Chloride (AlCl₃) |

| Intermediate | Electrophile | 4-Cyclopropylbenzoyl Cation (Acylium Ion) |

| Product | Aryl Ketone | (4-cyclopropylphenyl)(phenyl)methanone |

Advanced Reaction Mechanisms and Catalysis Involving 4 Cyclopropylbenzoyl Chloride

Mechanistic Investigations of 4-Cyclopropylbenzoyl Chloride Reactions

This compound, as an acyl chloride, partakes in a variety of reactions characterized by specific and well-studied mechanisms. Its reactivity is a function of the acyl chloride group, influenced by the electronic and steric properties of the cyclopropyl (B3062369) substituent.

The hallmark reaction of acyl chlorides, including this compound, is nucleophilic acyl substitution. study.com This transformation does not occur in a single step but proceeds through a well-established two-stage mechanism known as nucleophilic addition-elimination. savemyexams.comchemguide.co.uk

The process begins with the addition stage . A nucleophile (Nu:), which can be a molecule like water, an alcohol, or an amine, attacks the electrophilic carbonyl carbon of the this compound. youtube.comyoutube.com This carbon atom carries a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. savemyexams.com The nucleophile's lone pair of electrons forms a new bond with the carbonyl carbon, causing the π-bond of the carbonyl group to break and the electrons to move onto the oxygen atom. youtube.comyoutube.com This initial attack results in the formation of a transient, negatively charged tetrahedral intermediate. youtube.com

The second stage is the elimination stage . The tetrahedral intermediate is unstable and quickly collapses to reform the stable carbon-oxygen double bond. chemguide.co.ukyoutube.com As the lone pair from the oxygen atom reforms the π-bond, the carbon-chlorine bond breaks, and the chloride ion is expelled. youtube.comyoutube.com The chloride ion is an excellent leaving group, facilitating this step. youtube.com If the original nucleophile was neutral (e.g., water or ammonia), a final deprotonation step occurs, often facilitated by another molecule of the nucleophile or the expelled chloride ion, to yield the final neutral product and hydrogen chloride. chemguide.co.ukchemguide.co.uk

The general mechanism can be summarized as follows:

Nucleophilic Attack (Addition): The nucleophile adds to the carbonyl carbon.

Formation of Tetrahedral Intermediate: A short-lived intermediate with a tetrahedral carbon and a negatively charged oxygen is formed.

Carbonyl Reformation (Elimination): The carbonyl group is restored.

Leaving Group Departure: The chloride ion is eliminated.

Acyl chlorides are the most reactive among the carboxylic acid derivatives. study.comlibretexts.org This high reactivity is primarily attributed to two factors: the electrophilicity of the carbonyl carbon and the nature of the chlorine atom as an excellent leaving group. study.com

The chloride ion (Cl⁻) is a very weak base because its conjugate acid, hydrochloric acid (HCl), is a strong acid. libretexts.org In chemical reactions, weak bases are excellent leaving groups. libretexts.org The stability of the departing chloride ion means that the energy barrier for the elimination step in the addition-elimination mechanism is low, allowing the reaction to proceed rapidly. youtube.com

The reactivity of carboxylic acid derivatives is directly correlated with the stability of the leaving group. A more stable leaving group (i.e., a weaker base) corresponds to a more reactive acyl compound. youtube.com The hierarchy of reactivity is a direct consequence of the leaving group's ability.

Table 1: Reactivity of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Leaving Group | Basicity of Leaving Group | Reactivity |

| Acyl Chloride | Cl⁻ | Very Weak | Highest |

| Acid Anhydride | RCOO⁻ | Weak | High |

| Thioester | RS⁻ | Moderate | Moderate |

| Ester | RO⁻ | Strong | Low |

| Amide | NH₂⁻ | Very Strong | Lowest |

This table illustrates that the chloride ion is the weakest base among the common leaving groups for carboxylic acid derivatives, which explains why acyl chlorides like this compound are powerful acylating agents. youtube.com

The cyclopropyl group attached to the para-position of the benzoyl chloride ring exerts a notable influence on the molecule's reactivity. Due to its unique electronic structure, the cyclopropyl group is highly strained and possesses significant π-character in its C-C bonds, as described by the Walsh orbital model. wikipedia.org This allows it to act as an electron-donating group through hyperconjugation, stabilizing adjacent carbocations. wikipedia.org

Impact on Selectivity: In reactions involving the aromatic ring, the cyclopropyl group acts as an ortho-, para-directing group for electrophilic aromatic substitution, a consequence of its electron-donating properties. In the context of the acyl chloride's reactions, its primary role is electronic modulation of the carbonyl group's reactivity. For reactions involving catalysts, the steric bulk of the cyclopropyl group, while modest, could influence the approach of a bulky catalyst or nucleophile, thereby affecting stereoselectivity in certain asymmetric transformations.

Catalytic Transformations Utilizing this compound

This compound is a valuable substrate in a variety of catalytic transformations, particularly those mediated by transition metals, which allow for the construction of complex molecular architectures under mild conditions.

Transition metal catalysis provides powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, and acyl chlorides are excellent electrophilic partners in these reactions. mdpi.com The C-Cl bond in an acyl chloride is susceptible to oxidative addition to a low-valent transition metal center, a key step in many catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, and it offers several avenues for the transformation of acyl chlorides. mdpi.com Cross-coupling reactions, such as the Stille, Suzuki, and Sonogashira reactions, can be adapted to use acyl chlorides as electrophiles to form ketones.

A prominent example is the palladium-catalyzed cross-coupling of acyl chlorides with organostannanes (Stille-type coupling) or other organometallic reagents. organic-chemistry.org These reactions provide a direct route to ketones, including those that are difficult to synthesize via traditional methods like Friedel-Crafts acylation. organic-chemistry.org A typical catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) acyl complex.

Transmetalation: An organometallic nucleophile (e.g., an organostannane or organogermanium compound) transfers its organic group to the palladium center, displacing the chloride. organic-chemistry.orgnih.gov

Reductive Elimination: The acyl group and the newly transferred organic group couple and are eliminated from the palladium center, forming the ketone product and regenerating the Pd(0) catalyst. nih.gov

This methodology is highly chemoselective, tolerating a wide range of functional groups, including aryl halides that would typically react under other palladium-catalyzed conditions. organic-chemistry.org For instance, the use of a bis(di-tert-butylchlorophosphine)palladium(II) dichloride precatalyst has proven effective for coupling various acyl chlorides with organostannanes in high yields. organic-chemistry.org Similarly, tertiary cyclopropyl carbagermatranes have been successfully coupled with acyl chlorides using palladium catalysis, demonstrating the versatility of this approach for creating complex cyclopropane-containing molecules. nih.gov

Table 2: Representative Palladium-Catalyzed Reactions of Acyl Chlorides

| Reaction Type | Nucleophile | Catalyst/Ligand | Product Type | Ref. |

| Stille Coupling | Organostannane (R-SnBu₃) | PXPd | Ketone (R-COR') | organic-chemistry.org |

| Germanium Coupling | Carbagermatrane | Pd(dba)₂/SPhos | Ketone | nih.gov |

| Carbochlorocarbonylation | Norbornadiene | Pd₂(dba)₃/Xantphos | Dicarbofunctionalized Acyl Chloride | nih.gov |

These catalytic methods enable the incorporation of the 4-cyclopropylbenzoyl moiety into a diverse array of structures, highlighting the synthetic utility of this compound as a building block in advanced organic synthesis.

Organocatalysis and Enantioselective Approaches

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. For reactions involving this compound, organocatalysts can offer unique modes of activation, leading to highly enantioselective transformations.

Chiral ureas and thioureas have been identified as highly effective hydrogen-bond-donating organocatalysts. nih.gov They function by activating electrophiles and/or organizing transition states through a network of non-covalent interactions, primarily hydrogen bonds. In the context of reactions with this compound, a chiral urea (B33335) catalyst could activate the acyl chloride towards nucleophilic attack.

While direct acylation reactions catalyzed by chiral ureas are an area of ongoing research, the principles of activation are well-established in related transformations. For instance, chiral ureas have been successfully employed in enantioselective Mannich reactions, where they activate N-Boc aldimines towards attack by silyl (B83357) ketene (B1206846) acetals. acs.org This activation is achieved through hydrogen bonding of the urea to the electrophilic imine. A similar activation of the carbonyl group of this compound by a chiral urea could enhance its reactivity towards a nucleophile and, within a chiral pocket, direct the approach of the nucleophile to achieve enantioselectivity.

Chiral urea derivatives have also been shown to catalyze enantioselective tail-to-head cyclization reactions of neryl chloride analogues. nih.gov These reactions proceed through a concerted pathway where π-participation by a nucleophilic olefin facilitates the ionization of the leaving group. This demonstrates the ability of chiral ureas to stabilize cationic intermediates and control stereochemistry.

The enantiocontrol exerted by chiral urea catalysts stems from their ability to form a well-defined, chiral environment around the reacting species through hydrogen bonding. In a hypothetical enantioselective acylation of a nucleophile with this compound, the chiral urea catalyst would simultaneously bind to both the acyl chloride and the nucleophile.

The dual hydrogen-bond donor nature of the urea moiety is crucial. One N-H group of the urea could coordinate to the carbonyl oxygen of the this compound, increasing its electrophilicity. The other N-H group could interact with the nucleophile, orienting it for a specific trajectory of attack. The chiral scaffold of the catalyst would then dictate which face of the nucleophile (in the case of a prochiral nucleophile) or which enantiomer of a racemic nucleophile reacts preferentially.

The transition state of such a reaction would be a highly organized, ternary complex of the catalyst, the acyl chloride, and the nucleophile. The stereochemical outcome is determined by the relative energies of the two diastereomeric transition states leading to the (R) and (S) products. The chiral catalyst stabilizes one of these transition states more than the other, leading to the observed enantioselectivity. This stabilization arises from a combination of favorable hydrogen bonding and steric interactions within the chiral pocket of the catalyst.

Acid and Lewis Acid Catalysis

Acid and Lewis acid catalysis are classical and highly effective methods for promoting reactions involving acyl chlorides, such as the Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgchemistrysteps.comyoutube.com In these reactions, the Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, significantly increasing its electrophilicity and facilitating attack by a nucleophile.

In the case of this compound, a classic example is the Friedel-Crafts acylation of an aromatic compound like benzene (B151609) or anisole. nih.govfrontiersin.org The reaction is typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). The mechanism involves the formation of a highly reactive acylium ion intermediate.

The key steps in the Lewis acid-catalyzed Friedel-Crafts acylation are:

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the this compound. This complex then dissociates to form a resonance-stabilized acylium ion and [AlCl4]⁻.

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the nucleophile attacks the electrophilic acylium ion, forming a sigma complex (also known as an arenium ion).

Deprotonation: A weak base, typically [AlCl4]⁻, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product, a 4-cyclopropyl-substituted benzophenone (B1666685) derivative. The Lewis acid catalyst is regenerated in this step.

The table below summarizes the key features of this catalytic process.

| Catalyst Type | Catalyst Example | Reaction | Key Intermediate | Product Type |

| Lewis Acid | AlCl₃, FeCl₃, BF₃ | Friedel-Crafts Acylation | Acylium ion | Aryl cyclopropyl ketone |

| Brønsted Acid | H₂SO₄, H₃PO₄ | Acylation of alcohols/phenols | Protonated acyl chloride | Cyclopropyl benzoate (B1203000) ester |

It is important to note that in Friedel-Crafts acylation, the product ketone is less reactive than the starting aromatic compound, thus preventing polyacylation, which can be a problem in Friedel-Crafts alkylation reactions.

Derivatives and Analogues of 4 Cyclopropylbenzoyl Chloride in Research

Structural Modifications and their Synthetic Significance

The chemical scaffold of 4-cyclopropylbenzoyl chloride offers two primary sites for modification: the aromatic benzene (B151609) ring and the appended cyclopropyl (B3062369) group. Changes to these parts of the molecule can significantly impact its reactivity, stability, and how it interacts with biological systems.

Replacing the benzene ring of a benzoyl derivative with a heteroaromatic ring (such as an oxadiazole, thiadiazole, or pyridine) is a common strategy in medicinal chemistry. This modification can alter the molecule's electronic distribution, polarity, and hydrogen bonding capabilities, which in turn can influence its binding affinity to biological targets and its pharmacokinetic properties.

The synthesis of such heteroaromatic analogues typically involves multi-step processes starting from the corresponding carboxylic acid. For example, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from carboxylic acids via their conversion to acid hydrazides, followed by cyclization. nih.govmdpi.com Similarly, 1,3,4-thiadiazole (B1197879) rings can be formed by reacting a carboxylic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov A concrete example of a cyclopropyl-containing heteroaromatic compound is 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid, the synthesis of which has been described in the literature. researchgate.net The synthesis of pyridine-containing analogues can be achieved through various methods, including cyclo-condensation reactions. ijpsonline.com While these general synthetic routes are well-established for carboxylic acids and their derivatives, specific examples detailing the conversion of 4-cyclopropylbenzoic acid into a wide array of heteroaromatic systems are subjects of ongoing research.

The cyclopropyl group is a significant structural feature in drug design, valued for the conformational constraint it imposes on molecules. researchgate.net This rigidity can help position other pharmacologically important groups in an optimal orientation for binding to a biological target. researchgate.net Furthermore, the cyclopropyl moiety can enhance a drug's metabolic stability. For instance, replacing an N-ethyl group, which is susceptible to oxidation by cytochrome P450 enzymes, with an N-cyclopropyl group can protect the molecule from metabolic degradation. researchgate.net The cyclopropyl group also influences lipophilicity, a key factor in a drug's absorption and distribution in the body. researchgate.net

Beyond its presence, the cyclopropyl ring itself can be a site of chemical modification. Ring-opening reactions of cyclopropane (B1198618) derivatives are a known class of chemical transformations. nih.gov These reactions can proceed through various mechanisms, including radical pathways, to yield linear or different cyclic structures, thereby creating a diverse set of new chemical entities from a single cyclopropyl-containing precursor. nih.gov

Exploration of Bioactive Derivatives

By applying the structural modifications described, researchers have synthesized and evaluated a number of bioactive derivatives based on the this compound scaffold. These investigations have primarily occurred within the realm of pharmaceutical and biopharmaceutical research, targeting specific enzymes and transporter proteins.

The derivatives of this compound have been explored as inhibitors of key proteins involved in cellular signaling and ion transport.

Myosin Light Chain Phosphatase (MLCP) is an enzyme that plays a crucial role in the regulation of smooth muscle contraction. A study focused on developing inhibitors for MLCP utilized this compound as a key reagent in the synthesis of a series of guanidino thiazole (B1198619) derivatives. In this synthesis, commercially available benzoyl chloride derivatives, including this compound, were reacted with other chemical building blocks to produce the final thiazole compounds.

The inhibitory potency of these synthesized compounds was evaluated against MLCP. The results demonstrated that the inhibitory activity was dependent on the presence of an extended hydrophobic region in the molecule, in addition to the guanidine (B92328) group. The specific inhibitory values (IC₅₀) for several derivatives were determined, as shown in the table below.

| Compound | Substituent on Benzoyl Moiety | MLCP IC₅₀ (µM) |

|---|---|---|

| 13a | 4-Cyclopropyl | 1.5 ± 0.2 |

| 13b | 4-Phenyl | 0.8 ± 0.1 |

| 13c | 4-tert-Butyl | 1.1 ± 0.1 |

| 13d | 4-Trifluoromethyl | 1.9 ± 0.2 |

| 13e | 4-Methoxy | 3.2 ± 0.4 |

The solute carrier family 26 member A3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is an anion exchanger protein found in the intestines. patsnap.com It plays a role in the absorption of chloride and oxalate (B1200264) from the gut. nih.gov Inhibiting this transporter is a therapeutic strategy being explored for conditions like constipation and hyperoxaluria, a risk factor for kidney stones. nih.govnih.gov

One class of molecules identified as SLC26A3 inhibitors are derivatives of coumarin (B35378). nih.govresearchgate.net Coumarins are a large family of compounds based on a benzopyrone scaffold, many of which exhibit a wide range of biological activities. nih.govmdpi.com The synthesis of bioactive coumarin derivatives is an active area of research, with various chemical methods available to create diverse structures. chemmethod.comnih.gov While coumarins are a known class of SLC26A3 inhibitors, specific research detailing the synthesis of such inhibitors using this compound as a starting material was not identified in the searched literature.

Pharmaceutical and Biopharmaceutical Research Applications

Indole (B1671886) and Indoline Derivatives in Medicinal Chemistry

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. google.com The synthesis of novel indole derivatives often involves the acylation of the indole nitrogen, a reaction for which this compound is well-suited. For instance, synthetic strategies for creating new selective COX-2 inhibitors have involved the N-benzoylation of indole-3-carbaldehyde with substituted benzoyl chlorides, followed by reaction with phenylhydrazine (B124118) derivatives. ambeed.com By analogy, reacting indole-3-carbaldehyde with this compound would produce a (4-cyclopropylphenyl)(3-formyl-1H-indol-1-yl)methanone intermediate. This intermediate could then be further elaborated to generate novel indomethacin (B1671933) analogues, where the 4-cyclopropylbenzoyl group replaces the traditional 4-chlorobenzoyl moiety, potentially altering the compound's anti-inflammatory activity and selectivity profile. ambeed.com This approach allows for the systematic exploration of structure-activity relationships, leveraging the unique steric and electronic properties of the cyclopropyl group. ambeed.com

Glucopyranosyl-Substituted Benzonitrile (B105546) Derivatives

Glucopyranosyl-substituted benzonitrile derivatives represent a significant class of modern antidiabetic drugs, specifically targeting the sodium-glucose cotransporter 2 (SGLT-2). These compounds reduce blood glucose levels by inhibiting its reabsorption in the kidneys. The core structure of these inhibitors typically consists of a glucose moiety linked to a complex aglycone, often a diarylmethane structure.

Antidiabetic Agents (e.g., Glycoside-Based Molecules)

The application of this compound derivatives extends to various classes of antidiabetic agents beyond the SGLT-2 inhibitors mentioned previously. The cyclopropyl group is a recognized structural motif in the design of molecules targeting metabolic diseases. For example, cyclopropyl-fused pyrrolidine-based molecules have been developed as inhibitors of dipeptidyl peptidase IV (DPP-IV), another important target for the treatment of type 2 diabetes.

While the primary examples of glycoside-based molecules involving a cyclopropylphenyl structure are the SGLT-2 inhibitors, the synthetic versatility of this compound allows for its potential incorporation into other glycoside scaffolds. The development of antidiabetic agents is an active area of research, with continuous efforts to synthesize novel compounds with improved efficacy and pharmacokinetic properties. google.com The 4-cyclopropylbenzoyl moiety offers a unique combination of lipophilicity and conformational rigidity that medicinal chemists can exploit in the design of new therapeutic candidates.

Anticancer and Anti-inflammatory Agents

This compound is a valuable reagent for synthesizing potential anticancer and anti-inflammatory agents by incorporating the 4-cyclopropylbenzoyl moiety into various molecular scaffolds.

Anticancer Agents: Research into new anticancer compounds has demonstrated the utility of benzoyl chlorides in synthesizing molecules with high cytotoxic effects against cancer cells. In one study, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives was prepared by reacting a piperazine (B1678402) intermediate with various benzoyl chlorides. These compounds exhibited significant in vitro cytotoxicity. Substituting this compound in this synthesis would yield a novel analogue for anticancer evaluation. Similarly, 2-aryl-4-benzoyl-imidazoles have been developed as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. The general synthesis of these compounds involves coupling a 2-aryl-imidazole intermediate with an appropriately substituted benzoyl chloride, presenting a clear opportunity for the use of this compound to create new potential anticancer agents.

Anti-inflammatory Agents: The development of non-steroidal anti-inflammatory drugs (NSAIDs) often targets the cyclooxygenase (COX) enzymes. As previously mentioned, novel indole derivatives designed as selective COX-2 inhibitors can be synthesized using substituted benzoyl chlorides. ambeed.com Furthermore, benzoyl chloride derivatives have been used to modify natural products to enhance their anti-inflammatory activity. Another synthetic route involves creating N-[4-(alkyl)cyclohexyl]-substituted benzamides, which have shown anti-inflammatory and analgesic properties. The 4-cyclopropylbenzoyl group can be readily incorporated into these and other scaffolds to explore new chemical space for anti-inflammatory drug discovery.

Inhibitors of Jumonji-C Domain-Containing Proteins

The Jumonji-C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs) are epigenetic regulators that have emerged as promising targets for cancer therapy. These enzymes are often upregulated in various cancers, including prostate, breast, and colon cancer, and their inhibition can reduce tumor progression.

The development of small molecule inhibitors for JmjC proteins is a focus of significant research. Various chemical scaffolds, such as benzoxazoles and benzimidazole (B57391) pyrazoles, have been identified as inhibitors of specific KDM subfamilies like KDM4A and KDM6. While specific examples of JmjC inhibitors synthesized directly from this compound are not prominent in the literature, the principles of medicinal chemistry allow for its potential use. The 4-cyclopropylbenzoyl moiety could be incorporated into new inhibitor designs to probe the active site of these enzymes, potentially offering novel interactions and improved pharmacological properties, such as cell permeability and metabolic stability.

Agrochemical Applications

Benzoyl chloride and its derivatives serve as intermediates in the production of certain agrochemicals, such as insecticides and herbicides. However, a review of the scientific and patent literature does not indicate prominent or specific applications of this compound in the synthesis of commercial or developmental agrochemical compounds.

Materials Science Applications

In materials science, benzoyl chloride derivatives can be used in the synthesis of polymers, such as aramids, and in the preparation of liquid crystals. Despite the potential for the unique properties of the cyclopropyl group to influence material characteristics, there is limited specific information in the available literature detailing the use of this compound in materials science applications.

An article on the computational and spectroscopic studies of this compound, as outlined, cannot be generated at this time. Extensive searches for specific theoretical and experimental data on this compound have not yielded any detailed scientific research required to populate the requested sections and subsections.

The user's request is highly specific, demanding "thorough, informative, and scientifically accurate content" strictly adhering to a detailed outline focused solely on "this compound." This includes subsections on the elucidation of reaction mechanisms, prediction of reactivity and selectivity, conformational analysis, as well as detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Despite a comprehensive search of publicly available scientific databases and literature, no publications containing this specific information for this compound were found. While general principles of computational chemistry and spectroscopy are well-documented, applying them to this specific molecule requires dedicated research that does not appear to be published.

To fulfill the user's request accurately and without resorting to speculation or including data for related but distinct compounds—which would violate the explicit instructions—specific studies on this compound are necessary. Without access to such dedicated research, it is impossible to provide the detailed findings, data tables, and in-depth analysis required by the prompt.

Therefore, until such research is published and becomes publicly accessible, the generation of a scientifically rigorous article on the computational and spectroscopic studies of this compound remains unfeasible.

Computational and Spectroscopic Studies on 4 Cyclopropylbenzoyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of bonds in a molecule are sensitive to their environment, making the IR spectrum a unique molecular fingerprint. For 4-Cyclopropylbenzoyl chloride, the spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the cyclopropyl (B3062369) group, the para-substituted aromatic ring, and the acyl chloride functional group.

The analysis of related compounds such as benzoyl chloride, 4-chlorobenzoyl chloride, and cyclopropanecarbonyl chloride allows for a detailed prediction of the key spectral features of this compound. sigmaaldrich.comcam.ac.uknih.gov The carbonyl (C=O) stretching vibration of the acyl chloride is one of the most intense and characteristic bands in the spectrum, typically appearing at a high frequency due to the electron-withdrawing nature of the chlorine atom. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern is often indicated by a specific out-of-plane C-H bending vibration in the 800-850 cm⁻¹ range. The cyclopropyl group will contribute characteristic C-H stretching bands, often at slightly lower wavenumbers than typical alkyl C-H stretches, and specific ring deformation or "breathing" modes. The C-Cl stretching vibration of the acyl chloride group is expected in the lower frequency region of the mid-infrared spectrum. researchgate.netnih.gov

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic & Cyclopropyl | 3100 - 3000 |

| C=O Stretch | Acyl Chloride | 1800 - 1770 |

| C=C Stretch | Aromatic Ring | 1610 - 1580 |

| C=C Stretch | Aromatic Ring | 1510 - 1480 |

| C-H Bend (out-of-plane) | p-Substituted Ring | 850 - 800 |

| C-Cl Stretch | Acyl Chloride | 750 - 550 |

X-ray Crystallography

X-ray crystallography is an experimental science that provides the definitive determination of the atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a three-dimensional map of electron density and thus determine the precise positions of atoms, their chemical bonds, bond lengths, and bond angles. wustl.edu This technique is fundamental for unambiguously establishing molecular conformation and stereochemistry. nih.gov

A comprehensive search of the scientific literature and crystallographic databases, such as the Cambridge Structural Database (CSD), did not yield any public reports on the single-crystal X-ray structure of this compound. wikipedia.orgwustl.edu Therefore, experimental data on its crystal lattice, unit cell parameters, and precise molecular geometry are not available at present.

Were a single-crystal X-ray diffraction study to be performed on this compound, it would provide invaluable structural information. Key insights would include:

Confirmation of Molecular Structure: Unambiguous verification of the connectivity of the atoms.

Bond Parameters: Precise measurements of the bond lengths and angles of the cyclopropyl ring, the benzoyl chloride moiety, and the bonds connecting them.

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the acyl chloride group could be determined, revealing the degree of planarity. The orientation of the cyclopropyl ring relative to the aromatic ring would also be established.

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant non-covalent interactions, such as C-H···O or π–π stacking, which govern the solid-state architecture. nih.gov

Such data would be crucial for computational modeling and for understanding the structure-property relationships of this compound and its derivatives.

Other Advanced Analytical Methods

Beyond infrared spectroscopy, other advanced analytical techniques are essential for the comprehensive characterization of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and cyclopropyl protons. The aromatic protons would likely appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring (an AA'BB' system), in the range of 7.2-8.1 ppm. nih.gov The protons on the cyclopropyl ring would produce complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm, due to geminal and vicinal coupling. nih.gov The methine proton of the cyclopropyl group, being attached to the aromatic ring, would appear as a distinct multiplet downfield from the methylene (B1212753) protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The carbonyl carbon of the acyl chloride is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons would show four distinct signals, with the carbon attached to the carbonyl group and the carbon attached to the cyclopropyl group having unique chemical shifts compared to the other four chemically equivalent carbons. The cyclopropyl carbons would appear in the upfield region, typically below 20 ppm. nih.gov

Predicted ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -COCl) | ~8.0 | Doublet |

| Aromatic (ortho to cyclopropyl) | ~7.3 | Doublet |

| Cyclopropyl (CH) | ~2.0 | Multiplet |

| Cyclopropyl (CH₂) | ~1.2 | Multiplet |

| Cyclopropyl (CH₂) | ~0.9 | Multiplet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).

Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom to form the acylium ion, which is often the base peak in the spectrum. nih.govresearchgate.net Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Therefore, key fragments for this compound would be expected at m/z values corresponding to the [M-Cl]⁺ ion (4-cyclopropylbenzoyl cation) and the [M-Cl-CO]⁺ ion (4-cyclopropylphenyl cation).

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

The development of new, efficient, and sustainable methods for the synthesis of 4-Cyclopropylbenzoyl chloride and its precursors is a key area of ongoing research. Traditional methods for creating acyl chlorides often involve reagents like thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), or phosphorus(III) chloride (PCl₃), which convert carboxylic acids to their corresponding acyl chlorides. chemguide.co.uklibretexts.org While effective, these reagents can generate corrosive byproducts like hydrogen chloride gas and require careful handling and purification steps, such as fractional distillation, to isolate the desired product. chemguide.co.uk

Emerging synthetic strategies are focused on greener and more atom-economical approaches. For instance, novel methods for the synthesis of related structures, such as benzyl (B1604629) chloride derivatives, have been developed that offer shorter reaction times, high yields, and are more environmentally friendly, making them suitable for industrial-scale production. google.com Additionally, research into the synthesis of the cyclopropane (B1198618) ring itself is evolving. Sustainable methods like hydrogen-borrowing catalysis are being explored for the α-cyclopropanation of ketones, which can be precursors to the cyclopropylarene moiety. nih.govacs.org This approach avoids the use of hazardous alkyl halides and reduces toxic waste. nih.gov Another innovative method involves the conversion of carboxylic acids to acyl chlorides using 3,3-dichlorocyclopropenes in the presence of a tertiary amine base, which proceeds via an aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org

Expanding the Scope of Catalytic Reactions

This compound and its derivatives are valuable substrates in a variety of catalytic reactions, and expanding this scope is a major research thrust. The cyclopropyl (B3062369) group's unique electronic properties and inherent ring strain make it a versatile functional handle in transition metal-catalyzed transformations.

Palladium-catalyzed cross-coupling reactions are a prominent area of investigation. For instance, tertiary cyclopropyl carbagermatranes have been successfully cross-coupled with acyl chlorides, including derivatives of acryloyl chloride and aliphatic acyl chlorides, in a palladium-catalyzed process. nih.govresearchgate.net This method allows for the direct introduction of functionalized cyclopropane and acyl groups. nih.gov Similarly, palladium-catalyzed Suzuki-type cross-coupling of cyclopropylboronic acids with aryl triflates provides an efficient route to trans-cyclopropylarenes with high yields and retention of stereochemistry for optically active substrates. organic-chemistry.org The use of zinc halide additives has also been shown to mediate the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides, broadening the utility of Grignard reagents in forming cyclopropyl arenes. organic-chemistry.org

Beyond palladium, other transition metals are being explored. Cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents offer a cost-effective and chemoselective method for introducing strained rings onto alkyl chains. organic-chemistry.org Furthermore, photocatalysis is emerging as a powerful tool. Visible-light photocatalysis can initiate a formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentanes. scispace.comnih.gov This mechanistically distinct approach involves the one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening and subsequent cyclization. scispace.com

The following table summarizes some of the key catalytic reactions involving cyclopropyl moieties, highlighting the versatility of this functional group.

| Catalytic System | Reactants | Product Type | Key Features |

| Palladium(II) acetate (B1210297) / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | Low catalyst loading, high yields. nih.gov |

| Palladium / Tri-tert-butylphosphine | Aryl bromides, Cyclopropylmagnesium bromide, ZnBr₂ | Cyclopropyl arenes | "Softens" Grignard reagent, good functional group tolerance. organic-chemistry.org |

| Palladium catalyst | Tertiary cyclopropyl carbagermatranes, Acyl chlorides | Functionalized cyclopropyl ketones | Direct introduction of cyclopropane and acyl groups. nih.gov |

| Ru(bpy)₃²⁺ / Visible Light | Aryl cyclopropyl ketones, Olefins | Substituted cyclopentanes | Photocatalytic [3+2] cycloaddition. scispace.com |

| Cobalt catalyst | Alkyl iodides, Cyclopropyl Grignard reagents | Alkyl cyclopropanes | Cost-effective, chemoselective. organic-chemistry.org |

Structure-Activity Relationship (SAR) Studies for Biological Applications

The cyclopropane ring is a valuable motif in medicinal chemistry due to its ability to impart unique conformational and metabolic properties to bioactive molecules. nih.govnih.gov Consequently, there is significant interest in conducting Structure-Activity Relationship (SAR) studies on derivatives of this compound to explore their potential in various biological applications. SAR studies systematically modify the chemical structure of a compound to understand how these changes affect its biological activity, a cornerstone of drug discovery. nih.govmdpi.com

The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to enhanced binding to biological targets. nih.gov Furthermore, the C-H bonds of a cyclopropane are stronger than those in alkanes, which can increase metabolic stability and reduce off-target effects. nih.gov These properties make the cyclopropyl group a "versatile player" in drug design. nih.gov

For derivatives of this compound, SAR studies would likely involve modifications at several positions:

Substituents on the phenyl ring: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, which can influence its interaction with biological targets.

Modifications of the acyl chloride: Converting the acyl chloride to various amides, esters, or other functional groups allows for the exploration of a wide range of chemical space and interactions with biological systems.

Substitution on the cyclopropyl ring: Adding substituents to the cyclopropyl ring can further refine the molecule's three-dimensional shape and steric profile.

An example of a related SAR study involves 1-phenylcyclopropane carboxamide derivatives, which have shown antiproliferative effects on human myeloid leukemia cell lines without exhibiting cytotoxicity. nih.gov Such studies provide a blueprint for how derivatives of this compound could be systematically modified and evaluated for various therapeutic areas.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the desirable properties conferred by the cyclopropyl moiety. nih.govnih.govmdpi.comresearchgate.net The incorporation of a cyclopropane ring can enhance a drug candidate's potency, metabolic stability, and brain permeability while decreasing plasma clearance. nih.gov This has led to an increased use of the cyclopropyl ring in transitioning drug candidates from preclinical to clinical stages. nih.gov

The cyclopropyl group is found in a number of natural products with biological activity and is considered a "privileged" structural motif in medicinal chemistry. nih.govresearchgate.net Its rigid conformation can help to pre-organize a molecule for optimal binding to a receptor, an entropically favorable effect. nih.gov

Derivatives of this compound can be readily synthesized to create libraries of compounds for screening against various therapeutic targets. The acyl chloride functionality is a versatile handle for forming amides, which are common in pharmaceuticals. For example, novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and evaluated for their anticancer properties. nih.gov The development of chiral synthesis methods, such as asymmetric hydrogenation and epoxidation, allows for the creation of single-enantiomer drugs, which often have improved efficacy and safety profiles. nih.govmdpi.comresearchgate.net

The table below lists some of the advantageous properties that the cyclopropyl group can impart to drug molecules, making this compound an attractive starting material for drug discovery programs.

| Property Enhanced by Cyclopropyl Group | Rationale | Reference |

| Potency | Rigid conformation can lead to more favorable binding to target receptors. | nih.gov |

| Metabolic Stability | Stronger C-H bonds are less susceptible to metabolic degradation. | nih.gov |

| Brain Permeability | Increased lipophilicity can facilitate crossing the blood-brain barrier. | nih.gov |

| Reduced Off-Target Effects | Specific conformations can lead to higher selectivity for the intended target. | nih.gov |

| Decreased Plasma Clearance | Increased metabolic stability can lead to a longer half-life in the body. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and these technologies are poised to significantly impact the study and application of this compound. researchgate.netiscientific.org AI and ML algorithms can accelerate the discovery and optimization of chemical reactions and synthetic routes by analyzing vast datasets of chemical information. iscientific.org

Key applications of AI and ML in the context of this compound research include:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives. acs.orgnih.gov These platforms use machine learning models trained on millions of known reactions to identify strategic bond disconnections and suggest precursor molecules. nih.gov

Reaction Condition Optimization: Machine learning models can predict the optimal conditions (catalyst, solvent, temperature, etc.) for a given chemical transformation. researchgate.netbeilstein-journals.org This can significantly reduce the number of experiments needed to achieve high yields and selectivity, saving time and resources. youtube.com

Predicting Chemical Reactivity: ML models, often incorporating quantum mechanical calculations, can predict the reactivity of molecules like this compound in various chemical environments. nih.gov This can help chemists anticipate potential side reactions and design more robust synthetic protocols.

Drug Discovery: In the realm of medicinal chemistry, AI can be used to design novel molecules with desired biological activities based on the 4-cyclopropylbenzoyl scaffold. These models can predict properties like binding affinity to a target protein, as well as pharmacokinetic properties, helping to prioritize which compounds to synthesize and test. mdpi.com

The development of large-scale models trained on extensive reaction databases, such as the Reaxys database, has enabled the prediction of reaction conditions with increasing accuracy. researchgate.net The synergy between high-throughput experimentation and machine learning is expected to further accelerate the pace of discovery in synthetic chemistry. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis and Utilization

Applying the principles of green chemistry to the synthesis and use of this compound is an increasingly important research focus. Green chemistry aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. tandfonline.com

In the context of this compound, green chemistry approaches can be applied in several ways:

Sustainable Synthesis of Precursors: As mentioned previously, novel methods for synthesizing the cyclopropane ring, such as hydrogen-borrowing catalysis, offer a more sustainable alternative to traditional methods that rely on toxic reagents and generate significant waste. nih.govacs.org

Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a chemical process. Research is being conducted on the use of bio-based and less toxic solvents for reactions involving acyl chlorides. For example, Cyrene™, a bio-alternative dipolar aprotic solvent, has been successfully used for the synthesis of amides from acid chlorides and amines, replacing more hazardous solvents like dimethylformamide and dichloromethane. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to be carried out more efficiently and with less waste. Expanding the scope of catalytic reactions for this compound, as discussed in section 6.2, is inherently a green chemistry approach.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key principle of green chemistry.

The table below outlines some green chemistry principles and their potential application to the lifecycle of this compound.

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Developing one-pot syntheses and catalytic cycles to minimize byproduct formation. |

| Atom Economy | Designing reactions, such as cycloadditions, that incorporate all atoms from the reactants into the product. |

| Less Hazardous Chemical Syntheses | Replacing traditional chlorinating agents like thionyl chloride with safer alternatives. |

| Safer Solvents and Auxiliaries | Utilizing bio-based solvents like Cyrene™ in reactions involving this compound. rsc.org |

| Catalysis | Employing catalytic amounts of transition metals or organocatalysts to promote reactions instead of stoichiometric reagents. |

By embracing these green chemistry principles, the synthesis and utilization of this compound can be made more sustainable and environmentally responsible.

Bibliometric Analysis of 4 Cyclopropylbenzoyl Chloride Research

Publication Trends and Growth

Publication trends are a fundamental aspect of bibliometric analysis, illustrating the volume of research output over time. This is typically visualized through a line graph showing the number of publications per year, which can reveal patterns of growth, stagnation, or decline in a research area. An analysis of publication trends for 4-Cyclopropylbenzoyl chloride would involve searching scholarly databases like Web of Science or Scopus for articles, reviews, and patents mentioning the compound. The number of publications would likely show a gradual increase, potentially with spurts corresponding to the discovery of new applications or synthetic routes. For instance, a study on in situ gel drug delivery systems showed a significant increase in publications in recent years, a trend that could be mirrored in specialized chemical research. mdpi.com

Hypothetical Publication Growth of this compound Research

| Year | Number of Publications (Hypothetical) |

|---|---|

| 2010-2012 | 5 |

| 2013-2015 | 12 |

| 2016-2018 | 25 |

| 2019-2021 | 40 |

Key Research Areas and Hotspots

Identifying key research areas and "hotspots" involves analyzing the frequency and co-occurrence of keywords in publications. mdpi.com This can be done using software like VOSviewer or CiteSpace to create keyword maps that visualize the most prominent research themes and their interconnections. nih.gov For this compound, a co-word analysis would likely reveal clusters around its applications in medicinal chemistry, particularly in the synthesis of pharmaceuticals, as well as its use in materials science. Emerging hotspots might include novel synthetic methodologies or the development of new derivatives with specific properties. For example, a bibliometric analysis of ciprofol research showed a shift in key terms from "pharmacokinetics" to "general anesthesia" over time, indicating an evolution in research focus. nih.gov

Potential Research Hotspots for this compound

| Rank | Research Hotspot (Hypothetical) | Description |

|---|---|---|

| 1 | Pharmaceutical Synthesis | Use as a key intermediate in the synthesis of active pharmaceutical ingredients. |

| 2 | Agrochemical Development | Application in the creation of new pesticides and herbicides. |

| 3 | Material Science | Incorporation into novel polymers and functional materials. |

| 4 | Organic Synthesis Methodology | Development of efficient and sustainable synthetic routes. |

Influential Authors, Institutions, and Journals

The impact of researchers, institutions, and journals is a core component of bibliometric analysis, often measured by the number of publications and citations. unnes.ac.id Identifying the most prolific authors and institutions helps to recognize the key players in the field. Similarly, determining the journals that publish the most research on this compound can indicate the primary outlets for dissemination. Citation analysis can further reveal the most influential papers that have significantly impacted the direction of research. A study on the lung microbiome, for instance, identified the most productive authors and institutions, providing a guide for potential collaborations. mdpi.com